Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride
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Overview
Description
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride typically involves the reaction of carbamic acid derivatives with appropriate reagents. One common method is the reaction of methyl carbamate with 3-(2-(dimethylamino)ethyl)phenol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Another related compound with distinct properties and uses.
Uniqueness
Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride is unique due to its specific molecular arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
63982-33-2 |
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Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
dimethyl-[2-[3-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-13-12(15)16-11-6-4-5-10(9-11)7-8-14(2)3;/h4-6,9H,7-8H2,1-3H3,(H,13,15);1H |
InChI Key |
XRMNMXJKXAATEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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